molecular formula C7H16Cl2N6 B3010228 N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride CAS No. 2225142-13-0

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride

Cat. No.: B3010228
CAS No.: 2225142-13-0
M. Wt: 255.15
InChI Key: WXGNSUJFJOSGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride is a compound that features a piperidine ring and a triazole ring Piperidine is a six-membered heterocyclic amine, while triazole is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride typically involves the formation of the piperidine and triazole rings followed by their coupling. One common method is the reductive amination of piperidine with an appropriate aldehyde or ketone, followed by cyclization to form the triazole ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride is unique due to the combination of the piperidine and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-N-piperidin-4-yl-1H-1,2,4-triazole-3,5-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6.2ClH/c8-6-11-7(13-12-6)10-5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H4,8,10,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGNSUJFJOSGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NNC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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